molecular formula C11H8OS B8302120 2,3-dihydro-6-ethynyl-(4H)-1-benzothiopyran-4-one

2,3-dihydro-6-ethynyl-(4H)-1-benzothiopyran-4-one

Cat. No.: B8302120
M. Wt: 188.25 g/mol
InChI Key: UAZSESAAJBJAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-6-ethynyl-(4H)-1-benzothiopyran-4-one is a useful research compound. Its molecular formula is C11H8OS and its molecular weight is 188.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8OS

Molecular Weight

188.25 g/mol

IUPAC Name

6-ethynyl-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C11H8OS/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h1,3-4,7H,5-6H2

InChI Key

UAZSESAAJBJAKN-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC2=C(C=C1)SCCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution containing 600.0 mg (2.25 mmol) of 2,3-dihydro-6-(2-trimethylsilylethynyl)-(4H)-1-benzothiopyran-4-one and 100.0 mg (0.72 mmol) K2CO3 in 15 ml MeOH was stirred at room temperature for 20 hours. The solution was diluted with H2O and extracted with Et2O. The combined organic layers were washed with H2O and saturated aqueous NaCl before being dried over MgSO4. Removal of the solvents under reduced preesure afforded the title compound as an orange solid. 1H NMR (CDCl3): δ 8.17 (1H, d, J=1.8 Hz), 7.40 (1H, dd, J=1.8, 8.2 Hz), 7.19 (1H, d, J=8.2 Hz), 3.22 (2H, t, J=6.3 Hz), 3.08 (1H, s) 2.94 (2H, t, J=6.3 Hz).
Name
2,3-dihydro-6-(2-trimethylsilylethynyl)-(4H)-1-benzothiopyran-4-one
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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